molecular formula C21H22N4O2 B12248142 6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12248142
M. Wt: 362.4 g/mol
InChI Key: VSTUHCAMIDDRRE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a cyclopropyl group, a piperidine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine ring, and the incorporation of the oxazole moiety. Common synthetic routes may involve:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.

    Incorporation of the Oxazole Moiety: This can be done through cycloaddition reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.

    Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-quinoline: Similar structure but with a quinoline core instead of naphthyridine.

    6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-pyridine: Similar structure but with a pyridine core.

Uniqueness

The uniqueness of 6-Cyclopropyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-1,8-naphthyridin-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C21H22N4O2/c1-13-10-19(24-27-13)21(26)25-8-6-15(7-9-25)18-5-4-16-11-17(14-2-3-14)12-22-20(16)23-18/h4-5,10-12,14-15H,2-3,6-9H2,1H3

InChI Key

VSTUHCAMIDDRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5CC5

Origin of Product

United States

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